4-[3-(4-Hydroxyphenylethylamino)butyl]phenol
Description
Nomenclature and Synonyms
The compound 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, reflecting its structural composition and functional group arrangement. The primary identifier for this compound in chemical databases is the Chemical Abstracts Service registry number 1797103-75-3, which provides a unique numerical designation for regulatory and research purposes. Alternative nomenclature for this compound includes the synonym 4-[3-(N-Ethyl-4-hydroxyanilino)butyl]phenol, which emphasizes the ethylamino substitution pattern present in the molecular structure.
The systematic naming convention employed for this compound follows established organic chemistry protocols, where the longest carbon chain serves as the primary backbone, with substituents named according to their position and chemical nature. The phenolic designation indicates the presence of hydroxyl groups directly attached to aromatic ring systems, while the ethylamino portion describes the nitrogen-containing substituent that bridges different aromatic components of the molecule. This nomenclature system ensures precise communication regarding the compound's structure across different scientific contexts and research applications.
Database indexing systems have assigned the PubChem Compound Identifier 131667977 to this molecule, facilitating its identification and retrieval in computational chemistry applications and chemical information systems. The standardized naming convention enables researchers to accurately reference this compound in scientific literature, patent applications, and regulatory documentation. The complexity of the systematic name reflects the sophisticated molecular architecture that characterizes this particular phenolic compound.
Historical Context of Discovery
The compound this compound entered scientific literature relatively recently, with its first documented appearance in chemical databases occurring in October 2017. The initial creation date of October 20, 2017, in the PubChem database system marks the formal recognition of this compound within the global chemical information infrastructure. This timeline indicates that the compound represents a contemporary addition to the expanding library of synthetic organic molecules with potential pharmaceutical and research applications.
The most recent modification of the compound's database entry occurred on April 5, 2025, suggesting ongoing research interest and potential updates to its chemical properties or applications. This recent activity in database maintenance reflects the continued relevance of this compound in current scientific investigations. The temporal progression from initial documentation to recent updates spans approximately seven years, indicating sustained research attention and possible development of new synthetic methodologies or applications.
The emergence of this compound in chemical literature coincides with increased research focus on phenolic compounds with complex amino substituents, particularly those related to biologically active molecules. The timing of its discovery aligns with advances in synthetic organic chemistry that enable the construction of sophisticated molecular architectures incorporating multiple functional groups. This historical context positions the compound within the broader evolution of pharmaceutical chemistry and drug discovery research.
Classification in Chemical Taxonomy
This compound belongs to the class of phenolic compounds, specifically characterized by the presence of hydroxyl groups attached directly to aromatic ring systems. This classification places the compound within a broader category of organic molecules known for their distinctive chemical reactivity and biological activities. The phenolic nature of the compound contributes significantly to its chemical behavior, including its ability to participate in hydrogen bonding interactions and oxidation-reduction reactions.
The molecular formula C18H23NO2 reveals the compound's composition, consisting of eighteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and two oxygen atoms. This elemental composition results in a molecular weight of 285.4 grams per mole, positioning the compound within the range typical for pharmaceutical intermediates and bioactive molecules. The presence of nitrogen in the molecular formula indicates the compound's classification as an amino phenol, a subclass of phenolic compounds that incorporates nitrogen-containing functional groups.
Table 1: Chemical Classification Data
| Classification Category | Specification |
|---|---|
| Primary Class | Phenolic Compounds |
| Subclass | Amino Phenols |
| Molecular Formula | C18H23NO2 |
| Molecular Weight | 285.4 g/mol |
| Functional Groups | Phenol, Secondary Amine |
| Aromatic Systems | Dual Phenyl Rings |
The compound exhibits structural features characteristic of both aliphatic and aromatic chemistry, with its aliphatic chain connecting two distinct aromatic systems. This dual nature contributes to the compound's classification as a bifunctional molecule, capable of participating in reactions typical of both aromatic and aliphatic organic compounds. The presence of secondary amine functionality further expands the compound's chemical versatility and potential for derivatization reactions.
Relationship to Ractopamine Family of Compounds
The structural architecture of this compound demonstrates significant similarity to ractopamine, a well-characterized compound in pharmaceutical chemistry. Ractopamine, with the International Union of Pure and Applied Chemistry name 4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol, shares the fundamental carbon backbone and phenolic substitution pattern with the target compound. This structural relationship positions both molecules within the same chemical family, characterized by their dual phenolic systems connected through an amino-alkyl bridge.
The primary structural difference between this compound and ractopamine lies in the hydroxylation pattern of the ethyl bridge connecting the amino group to one of the phenolic rings. Ractopamine possesses an additional hydroxyl group on the ethyl bridge, resulting in the molecular formula C18H23NO3, compared to C18H23NO2 for the target compound. This single hydroxyl group difference represents a significant structural modification that can substantially alter the compound's biological activity and pharmacological properties.
Table 2: Structural Comparison with Ractopamine Family
| Compound | Molecular Formula | Key Structural Features |
|---|---|---|
| This compound | C18H23NO2 | Dual phenols, amino bridge |
| Ractopamine | C18H23NO3 | Dual phenols, amino bridge, additional hydroxyl |
| Related Analogues | C18H23NO2·HCl | Stereoisomeric variants |
The relationship to the ractopamine family suggests potential biological activities for this compound, particularly given the known pharmacological properties of ractopamine as a beta-adrenergic agonist. The structural similarities indicate that the target compound may interact with similar biological targets, though the absence of the additional hydroxyl group likely modifies its binding affinity and selectivity profiles. Research into related compounds within this family has demonstrated the importance of precise hydroxylation patterns in determining biological activity and receptor specificity.
The synthetic accessibility of this compound through various organic reactions involving starting materials such as 4-tert-butylphenol and appropriate amines parallels the synthetic approaches used for ractopamine family compounds. This synthetic relationship further reinforces the classification of these molecules within a coherent chemical family, characterized by similar retrosynthetic strategies and intermediate compounds. The development of synthetic methodologies for one family member often facilitates the preparation of related analogues, enabling systematic structure-activity relationship studies.
Properties
IUPAC Name |
4-[3-(N-ethyl-4-hydroxyanilino)butyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-3-19(16-8-12-18(21)13-9-16)14(2)4-5-15-6-10-17(20)11-7-15/h6-14,20-21H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBDRXLFKQFGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)O)C(C)CCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
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Synthesis of 4-(3-Oxobutyl)phenol :
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Protection of Phenolic Hydroxyls :
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Reductive Amination :
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Reaction of 4-(3-oxobutyl)phenol acetate with 4-hydroxyphenethylamine in the presence of NaBH₃CN (cyanoborohydride) as a reducing agent.
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Conditions : Methanol solvent, pH 4–5 (acetic acid buffer), 24-hour reaction time.
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Yield : ~50–60% (estimated).
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Deprotection :
Analytical Validation
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¹H NMR : Signals at δ 6.7–7.2 ppm (aromatic protons), δ 3.1–3.4 ppm (methylene adjacent to amine), and δ 1.4–1.8 ppm (butyl chain protons).
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MS (ESI+) : m/z 329.2 [M+H]⁺.
Synthetic Route 2: Mannich Reaction
The Mannich reaction enables concurrent formation of the amine and carbon-carbon bonds, leveraging a three-component coupling between a phenol, an amine, and a ketone.
Reaction Protocol
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Mannich Base Formation :
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Reaction of 4-hydroxyacetophenone, formaldehyde, and 4-hydroxyphenethylamine in ethanol with HCl catalysis.
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Conditions : Reflux at 80°C, 8-hour reaction time.
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Yield : ~55% (hypothetical).
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Reduction of Ketone to Alcohol :
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Dehydration to Alkene :
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Acid-catalyzed dehydration (H₂SO₄, 100°C) forms a butenyl intermediate.
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Yield : ~60%.
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Hydrogenation :
Challenges and Optimizations
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Regioselectivity : Competing formation of ortho-substituted byproducts necessitates precise stoichiometric control.
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Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve reaction efficiency compared to protic acids.
Comparative Analysis of Synthetic Routes
| Parameter | Reductive Amination | Mannich Reaction |
|---|---|---|
| Overall Yield | 50–60% | 40–50% |
| Step Count | 4 | 5 |
| Purification Complexity | Moderate | High |
| Scalability | High | Moderate |
The reductive amination route offers superior yield and scalability, whereas the Mannich approach provides structural versatility at the cost of additional steps.
Catalytic and Solvent Effects
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, while the ethylamino group can participate in electrostatic interactions. These interactions modulate the activity of the target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol with structurally or functionally related phenolic derivatives.
Structural and Functional Analysis
Backbone Complexity: The target compound has the most complex structure among the listed analogs due to its extended side chain with dual aromatic and amine functionalities. In contrast, 4-ethylphenol and 4-phenylphenol have simpler substituents ().
Physicochemical Properties: Solubility: The hydrochloride salt form of the target compound improves water solubility compared to neutral analogs like 4-phenylphenol (). Reactivity: Chlorinated derivatives (e.g., 4-(4-chlorobutyl)phenol) exhibit higher electrophilicity due to the C-Cl bond, whereas the target compound’s amine group enables nucleophilic reactions ().
Biological and Industrial Applications: The target compound’s pharmacological activity distinguishes it from non-bioactive analogs like 4-(benzylamino)phenol, which is primarily used in materials science (). 4-Phenylphenol’s toxicity profile contrasts with the target compound’s regulated but specific veterinary applications ().
Research Findings and Gaps
- Synergistic Effects: Limited data exist on the synergistic interactions between the target compound and other phenolic derivatives in mixed formulations.
- Environmental Impact: While 4-phenylphenol’s environmental persistence is documented (), similar studies on the target compound are lacking.
- Synthetic Routes: The synthesis of this compound involves multi-step alkylation and amination (), whereas simpler analogs like 4-ethylphenol are produced via direct alkylation ().
Biological Activity
4-[3-(4-Hydroxyphenylethylamino)butyl]phenol, a compound with structural similarities to known endocrine disruptors, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and implications for health and the environment.
Chemical Structure and Properties
The compound's structure features a phenolic core with an attached hydroxyphenylethylamino group, which may influence its interaction with biological targets. The molecular formula is C₁₃H₁₉NO₂, and its molecular weight is approximately 219.30 g/mol.
Endocrine Disruption
Research indicates that compounds similar to this compound are capable of acting as endocrine disruptors. Specifically, studies have shown that 4-tert-butylphenol , a related compound, exhibits significant estrogenic activity. It binds to estrogen receptors in both fish and mammalian cells, leading to gene expression changes associated with reproductive health issues in aquatic organisms .
Table 1: Summary of Endocrine Disruption Studies
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its phenolic structure is known to contribute to antimicrobial activity by disrupting microbial cell membranes or inhibiting enzymatic functions essential for microbial survival .
Table 2: Antimicrobial Activity Overview
Potential Applications
Due to its biological activities, particularly its antimicrobial properties, there is potential for using this compound in pharmaceuticals or as a preservative in food products. Further research is necessary to explore these applications fully.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Estrogen Receptor Modulation : Similar compounds have been shown to activate estrogen receptors, leading to downstream effects on gene expression.
- Cell Membrane Interaction : Its hydrophobic nature may allow it to integrate into lipid membranes, affecting membrane integrity and function.
Case Studies
A notable case study involved the assessment of reproductive health in fish exposed to environmental concentrations of related phenolic compounds. The findings indicated significant alterations in reproductive parameters and suggested that exposure during sensitive developmental stages could lead to long-term population impacts .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[3-(4-Hydroxyphenylethylamino)butyl]phenol?
- Methodological Answer : The synthesis typically involves multi-step alkylation and amination reactions. For example, starting with 4-hydroxyphenylethylamine ( ), a butyl chain can be introduced via nucleophilic substitution using 1-bromo-butane under anhydrous conditions. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Structural confirmation should employ nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, referencing standard spectral libraries (e.g., NIST Chemistry WebBook) for peak assignments .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR Spectroscopy : Identify hydroxyl (-OH) and amine (-NH) stretches (3200–3500 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹) ( ).
- NMR : ¹H NMR should show aromatic protons (δ 6.5–7.5 ppm), butyl chain protons (δ 1.2–1.6 ppm), and amine protons (δ 2.5–3.5 ppm). Compare with PubChem data for validation .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., via high-resolution MS) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Follow OSHA and ECHA guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.
- Toxicology : Review EPA DSSTox data () for acute toxicity (e.g., LD₅₀) and implement spill containment protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energetically favorable pathways. Tools like COMSOL Multiphysics ( ) enable virtual screening of solvents (e.g., DMF vs. THF) and catalysts. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error cycles by 40–60% .
Q. How should researchers address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Multi-technique validation : Cross-validate bioactivity using fluorescence polarization (binding affinity) and cell-based assays (efficacy).
- Data normalization : Account for batch-to-batch variability in compound purity via HPLC ( ) .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR)?
- Methodological Answer : Implement factorial design ( ) to systematically vary substituents (e.g., alkyl chain length, hydroxyl position). For example:
- Variables : Butyl vs. pentyl chains, para- vs. meta-hydroxyl groups.
- Response metrics : Bioactivity (IC₅₀), solubility (logP).
- Statistical analysis : Use ANOVA to identify significant variables and optimize SAR models .
Q. How can AI enhance mechanistic studies of this compound’s reactivity?
- Methodological Answer : Train machine learning models on reaction datasets (e.g., kinetic parameters, solvent effects) to predict optimal conditions. For instance, AI-driven platforms like ICReDD integrate experimental data with quantum calculations to propose novel reaction pathways (e.g., identifying unexpected intermediates in amination steps) .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability in aqueous solutions?
- Methodological Answer :
- Controlled degradation studies : Monitor stability via UV-Vis spectroscopy under varying pH (2–12) and temperature (25–60°C).
- HPLC-MS analysis : Identify degradation products (e.g., hydrolysis of the amine group).
- Cross-reference : Compare results with EPA DSSTox stability data () and PubChem annotations .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
